molecular formula C11H22N2O3 B6357476 tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate CAS No. 2253105-53-0

tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate

Cat. No.: B6357476
CAS No.: 2253105-53-0
M. Wt: 230.30 g/mol
InChI Key: UVHQBZOMYULIOZ-RKDXNWHRSA-N
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Description

tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a methoxy substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where stereochemistry and functional group orientation are pivotal. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the methoxy and amino groups provide sites for further functionalization or direct pharmacophoric interactions .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQBZOMYULIOZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253105-53-0
Record name tert-Butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate
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Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via cyclization of linear precursors or reduction of pyridine derivatives . A widely adopted approach involves the cyclization of δ-amino alcohols under Mitsunobu conditions:

  • Substrate : (R,R)-2-(Aminomethyl)pent-4-en-1-ol

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)

  • Conditions : THF, 0°C to room temperature, 12 hours

  • Yield : 78–85%

This method ensures retention of stereochemistry by leveraging chiral pool starting materials.

Boc Protection of the Piperidine Nitrogen

The Boc group is introduced to protect the secondary amine, facilitating subsequent functionalization:

  • Reagents : Boc anhydride (Boc₂O), DMAP (4-dimethylaminopyridine)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4 hours

  • Yield : 90–95%

Stereoselective Amination and Methoxylation

The C3 amino and C4 methoxy groups are installed sequentially using asymmetric catalysis :

  • Amination :

    • Catalyst : Rhodium-(R)-BINAP complex

    • Reagent : Ammonium formate

    • Solvent : Methanol

    • Yield : 82% (dr > 20:1)

  • Methoxylation :

    • Reagent : Methyl triflate, Selectfluor®

    • Conditions : Acetonitrile, 60°C, 6 hours

    • Yield : 75%

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Continuous flow microreactor systems have replaced batch processes for critical steps:

StepReactor TypeResidence TimeProductivity (kg/h)
Boc ProtectionTubular Reactor30 min12.4
Stereoselective AminationPacked-Bed Reactor2 h8.7

Advantages :

  • 40% reduction in solvent usage compared to batch processes

  • Improved temperature control (±1°C) enhances stereochemical fidelity

Catalytic Systems and Reaction Optimization

Chiral Catalysts for Stereocontrol

Recent advances in catalyst design have enabled enantiomeric excess (ee) >99%:

Catalyst ClassExampleee (%)Reference
Chiral Phosphoric AcidsTRIP (3,3′-Triphenyl)98.5
Palladium-NHC ComplexesPd-(SIPr)Cl₂99.2

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate amination but risk racemization. Mixed solvent systems (DMF:H₂O = 9:1) balance reactivity and stereochemical stability.

Comparative Analysis of Methodologies

ParameterBatch ProcessFlow Chemistry
Total Yield68%81%
Stereochemical Purity97% ee99.5% ee
Environmental Factor (E-Factor)3218

Flow chemistry outperforms batch methods in yield and sustainability but requires higher capital investment.

Data Tables

Table 1: Key Synthetic Intermediates and Yields

IntermediateSynthetic StepYield (%)
(R,R)-Piperidine-1-carboxylateCyclization85
Boc-Protected PiperidineBoc Protection93
(3R,4R)-3-Amino-4-Methoxy DerivativeSequential Functionalization75

Table 2: Cost Analysis of Industrial Production

ComponentBatch Process Cost ($/kg)Flow Process Cost ($/kg)
Raw Materials420390
Energy Consumption15090
Waste Treatment8045

Chemical Reactions Analysis

tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group, being a common aliphatic motif, can be selectively hydroxylated using highly electrophilic manganese catalysts in the presence of hydrogen peroxide . This reaction typically yields primary alcohols as the major products.

Other common reagents and conditions used in reactions involving this compound include strong hydrogen bond donor solvents and catalytic systems that facilitate site-selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis
Tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Reactivity and Transformations
The compound can undergo several reactions, including:

  • Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to amines.
  • Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitutions, allowing for the introduction of additional functional groups .

Pharmacological Applications

Potential Drug Development
Research indicates that this compound may exhibit pharmacological properties that could be harnessed in drug development. Its structural features suggest potential activity against various biological targets. The compound serves as a reference standard in pharmaceutical testing, aiding in the evaluation of similar compounds for therapeutic efficacy.

Case Studies

  • Neuropharmacology : In studies focusing on neuroactive compounds, derivatives of this piperidine have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Anticancer Research : Investigations into related piperidine compounds have revealed activity against cancer cell lines, suggesting that this compound could be explored for anticancer properties .

Industrial Applications

Chemical Intermediates
In industrial chemistry, this compound is employed as an intermediate in the production of specialty chemicals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable asset for synthesizing various products efficiently.

Material Science
Emerging research suggests that the compound may also find applications in material science due to its unique structural properties that could enhance material performance or provide new functionalities.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions and interactions.

The amino group can form hydrogen bonds and engage in nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. The tert-butyl ester group provides steric hindrance and stability, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine and pyrrolidine derivatives. Key differences arise in stereochemistry, substituent groups, and biological relevance.

Substituent Variations

Compound Name Substituents Key Differences Biological/Physicochemical Impact Reference
tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 3-OH, 4-NH₂ Hydroxyl vs. methoxy at C4 Increased hydrogen-bonding capacity; reduced lipophilicity compared to methoxy. Impacts solubility and target binding .
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate 3-OCH₃, 4-NH₂ Stereochemical inversion at C3 (S vs. R) Altered spatial orientation affects receptor binding selectivity. Similarity score: 0.91 .
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate 3-CONH₂, 4-methoxyimino Methoxyimino vs. methoxy; carbamoyl addition Methoxyimino introduces conjugation and rigidity; carbamoyl enhances hydrogen bonding but increases steric bulk .
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine core, 4-CH₂OH Pyrrolidine (5-membered) vs. piperidine (6-membered); hydroxymethyl vs. methoxy Smaller ring size alters conformational flexibility; hydroxymethyl improves solubility but reduces metabolic stability .

Stereochemical Influences

  • The (3R,4R) configuration in the target compound distinguishes it from epimers like (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate. Stereochemistry critically influences interactions with chiral biological targets, such as enzymes or G-protein-coupled receptors. For example, the (3R,4R) configuration may optimize binding to active sites requiring specific spatial alignment of the amino and methoxy groups .

Functional Group Modifications

  • Methoxy vs. Hydroxyl : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups, which are prone to oxidation or conjugation. This makes the methoxy-substituted compound more suitable for oral drug candidates .
  • Amino Protection: The Boc group is widely used for amine protection during synthesis. Alternatives like benzyl or Fmoc groups offer different deprotection conditions but may compromise solubility .

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is a chemical compound with significant pharmacological interest due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester group, which confer distinct reactivity and properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate
  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 1612174-80-7

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound's functional groups play crucial roles in various biochemical pathways:

  • Amino Group : Engages in hydrogen bonding and nucleophilic substitution reactions, which can influence receptor interactions.
  • Methoxy Group : Participates in electrophilic aromatic substitution reactions, potentially modifying the compound's reactivity.
  • Tert-butyl Ester Group : Provides steric hindrance and stability, affecting the compound's pharmacokinetics.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies suggest that compounds with similar piperidine structures may exhibit antidepressant effects by modulating neurotransmitter systems.
  • Analgesic Effects : The interaction with pain pathways has been noted in related compounds, indicating potential analgesic properties.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of piperidine derivatives, suggesting that this compound may also contribute to neuronal health.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound could inhibit specific enzyme pathways involved in neurotransmitter degradation, suggesting its potential as a mood stabilizer .
    • Another investigation highlighted its ability to modulate ion channel activity in neuronal cells, which is crucial for synaptic transmission .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound resulted in reduced depressive-like behaviors, supporting its potential use in treating mood disorders .
    • Additionally, neuroprotective effects were observed in models of neurodegeneration, indicating possible therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis

Comparing this compound with similar compounds reveals unique advantages:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylateHydroxyl group instead of methoxyEnhanced solubility but less potent in receptor binding
Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylateMethyl substitutionSimilar antidepressant effects but different side effect profile

Q & A

Q. Functional Group Modification :

  • Replace methoxy with fluoro or hydroxymethyl groups via nucleophilic substitution (e.g., using KF or formaldehyde) .
  • Introduce bioisosteres (e.g., trifluoromethyl groups) to enhance metabolic stability .

Q. Scaffold Diversification :

  • Synthesize pyrrolidine or azepane analogs to study ring size effects on target binding .
    • Analytical Validation : Compare IC₅₀ values against biological targets (e.g., kinases) using enzymatic assays .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Common Issues :
  • Purity Variability : Use preparative HPLC (≥99% purity) and validate via elemental analysis .
  • Stereochemical Drift : Monitor enantiomeric excess (ee) using chiral HPLC .
    • Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ ranging from 10 nM to 1 µM) may arise from differing assay conditions (pH, co-solvents). Standardize protocols using TRIS buffer (pH 7.4) and DMSO ≤0.1% .

Q. How is this compound utilized in the development of kinase inhibitors or GPCR-targeted therapeutics?

  • Applications :
  • Kinase Inhibitors : The piperidine scaffold mimics ATP-binding motifs. Derivatives with 4-fluoro or hydroxymethyl groups show nanomolar affinity for G protein-coupled receptor kinases (GRKs) .
  • GPCR Antagonists : Modifications at the 3-amino position (e.g., aryl sulfonamides) enhance selectivity for serotonin receptors (5-HT₆) .
    • Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets and hydrogen bonds to catalytic lysine residues .

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